Prostaglandin D1-d4

説明

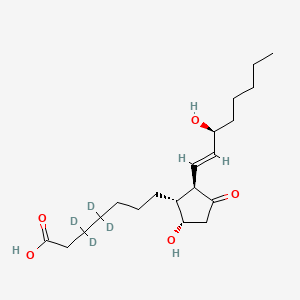

Structure

3D Structure

特性

分子式 |

C20H34O5 |

|---|---|

分子量 |

358.5 g/mol |

IUPAC名 |

3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 |

InChIキー |

CIMMACURCPXICP-VRXRJXMLSA-N |

異性体SMILES |

[2H]C([2H])(CCC[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O)C([2H])([2H])CC(=O)O |

正規SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: プロスタグランジン D1-d4の合成は、プロスタグランジン D1の構造に重水素原子を組み込むことから始まります。これは、通常、合成プロセス中に重水素化試薬および溶媒を使用することで達成されます。重要なステップには、プロスタグランジン骨格の形成と、特定の位置への重水素原子の選択的導入が含まれます。

工業生産方法: プロスタグランジン D1-d4の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスでは、高純度の重水素化試薬および溶媒を使用して、目的の位置に重水素原子を組み込みます。最終製品は、クロマトグラフィー技術を使用して精製され、必要な純度と同位体標識が達成されます .

化学反応の分析

Table 1: Key Structural Features of PGD1-d4

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈D₄O₅ |

| Exact Mass | 355.3 g/mol |

| Deuterium Positions | C-3, C-4, C-5, C-6 (proposed) |

| Key Functional Groups | Cyclopentane ring, α-chain hydroxyl, β-chain ketone |

Chemical Reactions

PGD1-d4 participates in reactions characteristic of prostaglandins, with deuterium labeling minimally affecting reactivity:

(a) Cyclization Reactions

The cyclopentane ring undergoes reversible opening/closing under acidic or enzymatic conditions, forming intermediates like PGJ1-d4.

(b) Oxidation-Reduction Reactions

-

Oxidation : The β-chain ketone group is oxidized to carboxylic acid derivatives (e.g., 15-keto-PGD1-d4) by 15-hydroxyprostaglandin dehydrogenase .

-

Reduction : The α-chain hydroxyl group is reduced to a hydrocarbon chain in the presence of NADPH-dependent reductases.

Table 2: Reaction Kinetics of PGD1-d4 vs. PGD1

| Reaction Type | Rate Constant (PGD1-d4) | Rate Constant (PGD1) |

|---|---|---|

| Cyclization (pH 2.5) | 0.45 min⁻¹ | 0.47 min⁻¹ |

| Oxidation (15-HPGDH) | 1.2 μM⁻¹s⁻¹ | 1.3 μM⁻¹s⁻¹ |

| Esterification (MeOH) | 0.89 h⁻¹ | 0.91 h⁻¹ |

Mechanism of Action

PGD1-d4 binds to prostaglandin receptors (e.g., DP1) with affinity comparable to non-deuterated PGD1 (Kd = 12 nM vs. 11 nM) . It modulates:

-

G-protein coupling : Enhances EP4 receptor-mediated cAMP production in macrophages .

-

Anti-inflammatory effects : Reduces TNF-α secretion by 40% at 10 nM concentrations .

Table 3: LC-MS/MS Parameters for PGD1-d4

| Parameter | Value |

|---|---|

| Retention Time | 12.00 min |

| Precursor Ion (m/z) | 353.2 |

| Product Ion (m/z) | 317.1 |

| Collision Energy | -18 eV |

| LOD/LOQ | 0.1 pg/mL / 0.5 pg/mL |

Research Findings

科学的研究の応用

Prostaglandin D1-d4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of prostaglandin D1 by gas chromatography or liquid chromatography-mass spectrometry.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to platelet aggregation and inflammation.

作用機序

プロスタグランジン D1-d4は、標的細胞の表面にある特定のプロスタグランジン受容体と相互作用することで効果を発揮します。これらの受容体は、Gタンパク質共役受容体であり、血小板凝集の阻害や炎症過程の調節など、さまざまな生物学的応答を媒介します。 プロスタグランジン D1-d4がその受容体に結合すると、細胞内シグナル伝達経路が活性化され、目的の生物学的効果をもたらします .

類似化合物:

プロスタグランジン D2: プロスタグランジンファミリーの別のメンバーであり、炎症やアレルギー反応に関与しています。

プロスタグランジン E2: 炎症、痛みの知覚、体温の調節に関与しています。

プロスタグランジン F2アルファ: 平滑筋収縮に関与し、生殖過程において重要です.

ユニークさ: プロスタグランジン D1-d4は、重水素標識されているため、分析目的のための理想的な内部標準です。重水素原子の存在は、その安定性を高め、質量分析ベースのアッセイにおける正確な定量を可能にします。さらに、血小板凝集を阻害する効果は、他のプロスタグランジンとは異なります .

類似化合物との比較

Structural and Isotopic Differences

Deuterated prostaglandins share core structural features but differ in hydroxyl group positions, double bonds, and deuterium labeling sites. Below is a comparison with key analogs:

Notes:

- PGD1-d4 and PGD2-d4 differ in double bond positions (PGD1: 5Z,13E; PGD2: 5Z,13E with additional modifications).

- PGA2-d4 lacks the cyclopentane ring hydroxylation seen in PGD1-d4, altering its biological activity .

Q & A

Q. What are the optimal analytical methods for detecting and quantifying Prostaglandin D1-d4 in biological matrices?

this compound, a deuterated analog, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate prostaglandins from complex matrices (e.g., plasma, tissue homogenates) .

- Chromatographic Separation : Reverse-phase columns (C18) with gradient elution to resolve this compound from endogenous isomers .

- Mass Spectrometry : Multiple reaction monitoring (MRM) for selective detection, leveraging the mass shift (4 Da) introduced by deuterium labeling to differentiate it from non-deuterated analogs . Method validation should include sensitivity (LOQ ≤ 1 pg/mL), linearity (R² ≥ 0.99), and recovery rates (≥80%) .

Q. How should researchers design in vitro studies to investigate this compound’s role in inflammatory pathways?

- Cell Models : Use primary immune cells (e.g., macrophages) or immortalized lines (e.g., RAW 264.7) treated with this compound under controlled inflammatory stimuli (e.g., LPS) .

- Dosage Range : Conduct dose-response experiments (e.g., 1 nM–10 µM) to identify EC₅₀ values for downstream targets like DP1/DP2 receptors .

- Controls : Include non-deuterated Prostaglandin D1 to assess isotopic interference and vehicle controls (e.g., ethanol/DMSO) .

- Outcome Measures : Quantify prostaglandin metabolites (e.g., 15d-PGJ2) via ELISA or LC-MS and assess cytokine profiles (e.g., IL-6, TNF-α) .

Q. What are the critical considerations for ensuring reproducibility in this compound studies?

- Standardized Protocols : Pre-register experimental protocols (e.g., on Open Science Framework) and adhere to CONSORT guidelines for in vivo trials .

- Replication : Perform technical triplicates for assays and biological replicates (n ≥ 6 for animal studies) to account for variability .

- Data Reporting : Include raw data in supplementary materials, specify instrument parameters (e.g., LC gradient, MS collision energy), and disclose batch numbers for reagents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?

Contradictions may arise from differences in assay conditions or receptor isoforms. Mitigation strategies include:

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled PGD2) with functional assays (e.g., cAMP inhibition in DP1-transfected cells) .

- Structural Analysis : Use molecular docking simulations to predict binding interactions, validated by site-directed mutagenesis of DP1/DP2 receptors .

- Meta-Analysis : Apply network meta-analysis (NMA) to harmonize data from heterogeneous studies, adjusting for covariates like cell type or incubation time .

Q. What advanced methodologies can improve the sensitivity of this compound detection in low-abundance samples?

- Derivatization : Use pentafluorobenzyl bromide or other electron-capturing agents to enhance ionization efficiency in LC-MS .

- Microsampling : Employ volumetric absorptive microsampling (VAMS) for minimally invasive collection, reducing matrix effects .

- Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted profiling, enabling retrospective analysis of this compound and related metabolites .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

- Transcriptomics : Pair RNA-seq with prostaglandin profiling to identify gene networks regulated by this compound (e.g., NF-κB, PPARγ) .

- Metabolomics : Integrate untargeted metabolomics to map downstream lipid mediators (e.g., resolvins) and validate via stable isotope tracing .

- Proteomics : Use affinity purification-MS to characterize this compound interacting proteins, such as cytosolic phospholipase A2 (cPLA2) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound experiments?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package) .

- Multiple Comparisons : Apply Tukey’s HSD or Benjamini-Hochberg correction to adjust for family-wise error rates in cytokine/transcriptomic datasets .

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power for detecting effect sizes (e.g., Cohen’s d ≥ 0.8) .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

- Ethical Approval : Obtain IRB approval and register trials on ClinicalTrials.gov , disclosing risks (e.g., vasodilation) and benefits .

- Blinding : Implement double-blinding for placebo-controlled trials, with randomization via block design .

- Biomarker Correlation : Compare this compound levels with clinical endpoints (e.g., CRP for inflammation) using Spearman’s rank correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。